1-chloro-N-(2-cyclopropyl-1,1,1-trifluoropropan-2-yl)isoquinoline-3-carboxamide
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Overview
Description
1-chloro-N-(2-cyclopropyl-1,1,1-trifluoropropan-2-yl)isoquinoline-3-carboxamide is a complex organic compound with the molecular formula C16H14ClF3N2O and a molecular weight of 342.75. This compound is characterized by the presence of a chloro group, a cyclopropyl group, and a trifluoropropan-2-yl group attached to an isoquinoline-3-carboxamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-N-(2-cyclopropyl-1,1,1-trifluoropropan-2-yl)isoquinoline-3-carboxamide typically involves multiple steps, including the formation of the isoquinoline ring, introduction of the chloro group, and attachment of the cyclopropyl and trifluoropropan-2-yl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-chloro-N-(2-cyclopropyl-1,1,1-trifluoropropan-2-yl)isoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-chloro-N-(2-cyclopropyl-1,1,1-trifluoropropan-2-yl)isoquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-chloro-N-(2-cyclopropyl-1,1,1-trifluoropropan-2-yl)isoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-chloro-N-(2-cyclopropyl-1,1,1-trifluoropropan-2-yl)isoquinoline-3-carboxamide analogs: Compounds with similar structures but different substituents.
Isoquinoline derivatives: Compounds with the isoquinoline backbone but different functional groups.
Uniqueness
This compound is unique due to the combination of its chloro, cyclopropyl, and trifluoropropan-2-yl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-chloro-N-(2-cyclopropyl-1,1,1-trifluoropropan-2-yl)isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O/c1-15(10-6-7-10,16(18,19)20)22-14(23)12-8-9-4-2-3-5-11(9)13(17)21-12/h2-5,8,10H,6-7H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZXNZMVVFVXMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(F)(F)F)NC(=O)C2=CC3=CC=CC=C3C(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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